3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Biological Implications
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is part of a broader category of chemicals with varying applications and implications in environmental and biological contexts. While the specific applications of this compound were not directly addressed in the available literature, insights can be garnered from related compounds and their interactions in various settings.
Environmental Exposure and Biomonitoring:
- The study by Silva et al. (2013) highlighted the environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), emphasizing the relevance of monitoring environmental exposure to similar complex compounds. The research pointed out the potential of using urinary biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).
Interactions in Biological Systems:
- The interaction of compounds within biological systems can be intricate, as demonstrated by Vujasinovic et al. (2007), who studied the metabolic and toxicological effects of 1-Propanol and 2-propanol isomers. They reported that these compounds influenced each other’s metabolism, leading to mixed acidosis and elevated anion gap, among other effects (Vujasinovic et al., 2007). Similar complexities may be expected in the metabolism and interaction of other similar organic compounds.
Sensitization and Occupational Health:
- The sensitizing potential of chemicals, such as Methylisothiazolinone (MI) and the mixture of methylchloroisothiazo¬linone/methylisothiazolinone, was explored by Schettgen et al. (2019). Their study on N-methylmalonamic acid (NMMA), a metabolite of MI and MCI, underscores the importance of understanding the potential health effects and exposure patterns of chemical compounds used in various products (Schettgen et al., 2019).
Toxicological Studies:
- Toxicological studies, such as the one conducted by Osterloh et al. (1983), provide critical insights into the effects of chemical compounds on human health. They reported on a death due to ingestion of various chemicals, underscoring the importance of understanding the toxicological profiles and potential risks associated with exposure to complex chemical compounds (Osterloh et al., 1983).
Mechanism of Action
Target of Action
The primary targets of this compound are various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These bacteria are involved in various infections and diseases, making them important targets for antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .
Pharmacokinetics
It is suggested that the compound could be metabolized via other pathways than nat2 .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .
Properties
IUPAC Name |
3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYJHUJOLOMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366294 |
Source
|
Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-21-1 |
Source
|
Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83747-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.